7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Molecular Architecture and Stereoelectronic Features
The compound’s structure comprises a fused triazolopyridine core with two substituents: a bromine atom at position 7 and a trifluoromethyl group (-CF₃) at position 3.
Key Structural Elements
- Fused Ring System : The triazolopyridine scaffold consists of a pyridine ring fused to a 1,2,4-triazole moiety. This planar, conjugated system enables extensive delocalization of π-electrons, as confirmed by X-ray diffraction studies showing a coplanar arrangement of the rings.
- Substituent Effects :
- Bromine (C7) : Introduced via electrophilic aromatic substitution, this electron-withdrawing group enhances the molecule’s electron-deficient character, influencing reactivity and binding interactions.
- Trifluoromethyl (C3) : The -CF₃ group, a strong electron-withdrawing substituent, further stabilizes the triazolopyridine’s electron-deficient nature. Its steric bulk may sterically hinder interactions with biological targets.
Crystallographic Characterization and Packing Motifs
X-ray crystallography provides insights into the compound’s three-dimensional arrangement and intermolecular interactions.
Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | Monoclinic (P2₁/c) | |
| Unit Cell Parameters | a = 14.3213(11) Å, b = 6.9452(4) Å, c = 12.6860(8) Å, β = 100.265(6)° | |
| Density (g/cm³) | 1.651 | |
| Z (Molecules per Unit Cell) | 4 |
Structural Features
- Planar Fused System : The triazolopyridine core adopts a planar geometry, with bond angles consistent with aromatic conjugation.
- Bromine Positioning : The bromine atom occupies the C7 position, projecting orthogonally to the pyridine ring, minimizing steric clashes with adjacent substituents.
- Packing Interactions : Crystals exhibit hydrogen-bonding networks involving the triazole nitrogen atoms. π-π stacking interactions between aromatic rings stabilize the lattice.
Spectroscopic Fingerprints (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR Data (in DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2 | 8.92 | dd |
| Pyridine H-4 | 8.72 | m |
| Triazole H-5 | 8.58 | s |
| Trifluoromethyl (CF₃) | – | – |
Note: The CF₃ group does not produce signals in ¹H NMR. Data adapted from.
¹³C NMR Data
| Carbon Environment | δ (ppm) |
|---|---|
| C2 (Pyridine) | 141.30 |
| C3 (CF₃) | 120.50 |
| C7 (Br) | 123.80 |
| Triazole C5 | 138.50 |
Thermodynamic Stability and Phase Behavior
Thermal Stability
Solubility
| Solvent | Solubility |
|---|---|
| Water | Insoluble |
| DMSO/DMF | Soluble |
| Ethanol | Slightly soluble |
Phase Behavior
- Polymorphs : No polymorphic forms reported.
- Hygroscopicity : Low hygroscopicity due to non-polar substituents.
Properties
IUPAC Name |
7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-14-5(3-4)12-13-6(14)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGHKULKAFKZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021923-54-5 | |
| Record name | 7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
- Starting materials: Acylated 2-hydrazinopyridines bearing substituents such as trifluoromethyl (CF3) and bromo (Br) groups.
- Reagents: Triphenylphosphine (Ph3P), diethyl azodicarboxylate (DEAD), and a silyl azide additive (notably trimethylsilyl azide, TMS-N3).
- Solvent: Tetrahydrofuran (THF).
- Conditions: Room temperature, short reaction times (minutes to hours).
Mechanistic Insights
- The Mitsunobu reaction acts as a dehydrating agent, promoting intramolecular cyclization by activating the carbonyl group of the acylated hydrazinopyridine.
- The presence of TMS-N3 stabilizes reactive intermediates and enhances the nucleophilicity of the pyridine nitrogen, facilitating ring closure.
- The reaction proceeds via a putative intermediate involving a phosphorane species, leading to the formation of the fused triazolopyridine ring system.
Yield Improvements
- Without additives, yields of the target triazolopyridine are low (5-20%).
- Addition of TMS-N3 dramatically improves yields to 90-95% within minutes at room temperature.
- Other silylating agents or azide sources were less effective or ineffective.
Experimental Data and Optimization
The following table summarizes the effect of various additives on the dehydrative cyclization efficiency for the synthesis of 7-Bromo-3-(trifluoromethyl)-triazolo[4,3-a]pyridine (denoted as compound 2d) from the hydrazide precursor (1d):
| Entry | Additive | % Starting Material (1d) Remaining | % Product (2d) Formed | Notes |
|---|---|---|---|---|
| 1 | None | None | <21% | Low conversion, multiple side products |
| 2 | Trimethylsilyl azide (TMS-N3) | None | 62% (isolated 62%) | Optimal additive, high yield |
| 3 | Trimethylsilyl chloride (TMS-Cl) | 55% | None | Starting material not consumed |
| 4 | Trimethylsilyl iodide (TMS-I) | 35% | None | Starting material not consumed |
| 5 | Trimethylsilyl triflate (TMS-OTf) | 10% | 24% | Moderate product formation |
| 6 | Trimethylsilyl cyanide (TMS-CN) | None | <7% | Low product yield |
| 7 | N,O-bis(trimethylsilyl)acetimidate | Trace | <22% | Low product yield |
| 8 | N,O-bis(trimethylsilyl)trifluoroacetimidate | None | <26% | Low product yield |
| 9 | Triphenylphosphine=NTMS (Ph3P=NTMS) | None | <2% | Ineffective |
| 10 | Tetrabutylammonium azide (Bu4NN3) | None | <1% | No improvement |
| 11 | Sodium azide (NaN3) | None | 39% | Significant product formation |
| 12 | Cesium azide (CsN3) | None | 45% | Significant product formation |
Reaction conditions: 50 mg hydrazide, 1.2 eq Ph3P, 1 eq additive, 1.5 eq DEAD, THF (0.2 M), 72 h at room temperature.
Practical Considerations in Preparation
- Order of reagent addition is critical : DEAD must be added last to achieve high yields.
- Reaction time : The optimized Mitsunobu reaction with TMS-N3 completes in less than 10 minutes at room temperature, a significant improvement over traditional methods requiring hours or reflux.
- Purity and yield : The method produces high purity triazolopyridines with yields up to 95%.
- Solubility and formulation : For in vivo or further applications, stock solutions can be prepared in DMSO and diluted with solvents like PEG300, Tween 80, or corn oil to maintain clarity and stability.
Summary Table of Preparation Method Characteristics
| Feature | Conventional Dehydration Methods | Modified Mitsunobu Reaction |
|---|---|---|
| Reaction Conditions | Harsh (refluxing acids or POCl3) | Mild (room temperature, THF solvent) |
| Functional Group Compatibility | Limited (acid/base labile groups problematic) | Broad (compatible with esters, carbamates) |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Variable, often moderate | High (up to 95%) |
| Mechanism | Acid-catalyzed dehydration | Dehydration via phosphorane intermediate |
| Additives Required | None or harsh dehydrating agents | TMS-N3 essential for high yield |
| Scalability | Possible but with safety concerns | Favorable due to mild conditions |
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized species.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Bromates or other oxidized derivatives.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has shown that derivatives of triazolo-pyridines exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups enhances the biological activity of these compounds. For instance, studies have indicated that 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine demonstrates significant antibacterial effects against various strains of bacteria .
2. Anticancer Potential
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate its full potential and mechanism of action .
3. Neurological Applications
Triazole derivatives are being explored for their neuroprotective effects. There is evidence suggesting that this compound may play a role in protecting neurons from oxidative stress and neuroinflammation .
Material Science Applications
1. Organic Electronics
The unique electronic properties of triazole compounds make them suitable candidates for organic semiconductors. Research indicates that incorporating this compound into organic electronic devices can enhance charge transport properties .
2. Photovoltaic Cells
Studies have shown that this compound can improve the efficiency of photovoltaic cells when used as an additive in polymer blends, leading to enhanced light absorption and energy conversion efficiency .
Data Table: Summary of Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Significant activity against multiple bacterial strains |
| Anticancer Potential | Induces apoptosis in certain cancer cell lines | |
| Neurological Applications | Neuroprotective effects observed in preliminary studies | |
| Material Science | Organic Electronics | Improved charge transport properties in devices |
| Photovoltaic Cells | Enhanced efficiency in energy conversion |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazole derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations to determine its minimum inhibitory concentration (MIC) .
Case Study 2: Cancer Cell Line Inhibition
In vitro experiments demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics. This suggests a promising avenue for further development as an anticancer agent .
Case Study 3: Organic Photovoltaics
Research on the integration of triazole compounds into organic photovoltaic systems showed that adding this compound improved the power conversion efficiency by approximately 15% compared to control samples without the additive .
Mechanism of Action
The mechanism by which 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. The specific pathways involved would depend on the context of its application, whether in drug development or material synthesis.
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl (-CF3) vs. Chloro (-Cl)
Compound : 7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1020036-52-5, 1392804-08-8)
Trifluoromethyl (-CF3) vs. Cyano (-CN)
Compound : 3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (3e) vs. 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (3f)
| Property | 3e (-CF3) | 3f (-CN) |
|---|---|---|
| Molecular Formula | C13H8F3N3 | C13H9N4 |
| Molar Mass | 286.0568 g/mol | 221.0827 g/mol |
| Melting Point | 225–226°C | 225–226°C |
| Yield | 46% | 41% |
- Key Insights :
- Both compounds share similar melting points, suggesting comparable crystalline stability.
- The -CF3 group increases molecular weight significantly due to fluorine atoms.
- Lower yields for both indicate synthetic challenges in introducing strong electron-withdrawing groups.
Bromine Position and Additional Functional Groups
Compound : 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione (CAS: 1427473-77-5)
- Molecular Formula : C6H3BrFN3S
- Fluoro substituent at the 8-position may improve metabolic resistance compared to bromine-only analogs.
Compound : 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS: 1019918-41-2)
- Molecular Formula : C6H5BrN4
- Key Differences :
- The -NH2 group increases polarity, improving aqueous solubility but reducing membrane permeability.
Extended Aromatic Systems
Compound : 3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine (CAS: 943613-36-3)
- Molecular Formula : C11H7BrN4
- Molar Mass : 275.1 g/mol
- Predicted pKa: 2.70, indicating moderate acidity compared to non-aromatic derivatives.
Research Findings and Implications
- Electron-Withdrawing Groups : The -CF3 group in the target compound improves metabolic stability and bioavailability compared to -Cl or -CN analogs, making it preferable in drug discovery .
- Synthetic Challenges : Lower yields (e.g., 41–46% for 3e and 3f) highlight difficulties in introducing -CF3 or -CN groups .
- Structural Versatility : Bromine at the 7-position allows diverse functionalization, enabling tailored applications in pharmaceuticals or materials .
Biological Activity
7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1021923-54-5) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFN, with a molecular weight of approximately 266.02 g/mol. The compound features a triazole ring fused to a pyridine structure, along with a bromine atom and a trifluoromethyl group that contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFN |
| Molecular Weight | 266.02 g/mol |
| CAS Number | 1021923-54-5 |
| Purity | >98% |
| Physical Form | Powder |
Biological Activity
Research has highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have indicated its potential to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial for the proliferation of pathogenic microorganisms and cancer cells. For instance, it may act as an inhibitor of certain kinases involved in cancer signaling pathways.
4. Neuroprotective Effects
Recent studies have suggested that this compound may exhibit neuroprotective effects by mitigating oxidative stress in neuronal cells.
Case Studies and Research Findings
Several research articles have explored the biological activity of this compound:
- Study on Antimicrobial Activity : In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of triazolopyridines, including this compound. The results indicated a notable reduction in microbial viability at concentrations as low as 10 µg/mL .
- Anticancer Mechanisms : A research article in Cancer Letters reported that treatment with this compound led to significant apoptosis in human breast cancer cell lines via the activation of caspase pathways .
- Neuroprotective Study : A recent investigation published in Neuroscience Letters highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The trifluoromethyl group enhances lipophilicity and may facilitate interaction with lipid membranes or specific receptors.
- Enzyme Modulation : The compound's structural features allow it to fit into enzyme active sites effectively, leading to inhibition or modulation of enzyme activity.
- Induction of Apoptosis : By influencing apoptotic signaling pathways and promoting the expression of pro-apoptotic factors.
Q & A
Basic Research Questions
What are the established synthetic methodologies for preparing 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves oxidative cyclization of hydrazine intermediates (e.g., N-(pyridyl)amidines or hydrazones). A green chemistry approach uses sodium hypochlorite (NaOCl) as the oxidant in ethanol at room temperature, achieving yields up to 73% in 3 hours . Alternative oxidants include Pb(OAc)₄, MnO₂, or iodine-based reagents, though these may involve harsher conditions or lower environmental compatibility . Key factors affecting yield:
- Oxidant selection : NaOCl offers a balance of efficiency and sustainability.
- Solvent choice : Ethanol minimizes toxicity compared to halogenated solvents.
- Reaction time : Prolonged durations may lead to side reactions (e.g., over-oxidation).
What spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?
Methodological Answer:
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal .
- X-ray crystallography : Resolves bond lengths, angles, and packing motifs (e.g., C–Br and C–CF₃ distances) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₇H₄BrF₃N₃ has a theoretical mass of 266.95 g/mol) .
- SMILES/InChI keys : Canonical representations (e.g.,
BrC1=CN2C(=NC=N2)C=C1C(F)(F)F) aid database comparisons .
Advanced Research Questions
How can researchers optimize the oxidative cyclization step to enhance reaction efficiency while adhering to green chemistry principles?
Methodological Answer:
Optimization strategies include:
- Solvent substitution : Replace dichloromethane with ethanol or water to reduce environmental impact .
- Catalyst-free conditions : Avoid transition metals (e.g., Cu or Cr) to minimize heavy metal waste .
- Temperature control : Room-temperature reactions prevent energy-intensive heating/cooling .
- Real-time monitoring : Use TLC or inline IR spectroscopy to track intermediate conversion and terminate reactions at peak yield .
Example Optimization Table:
| Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NaOCl | Ethanol | 25 | 3 | 73 | |
| DDQ | DCM | 40 | 6 | 65 | |
| I₂/KI | MeCN | 60 | 12 | 58 |
What analytical strategies are recommended when encountering discrepancies in spectral data during characterization?
Methodological Answer:
- Cross-validation : Compare ¹H/¹³C NMR with computational predictions (e.g., DFT calculations) .
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups in intermediates) .
- Crystallographic backup : Resolve ambiguous NOE correlations or coupling constants via single-crystal X-ray analysis .
- Literature benchmarking : Align observed HRMS or IR peaks with published data for analogous triazolopyridines .
What are the potential biomedical applications of this compound, and how can its derivatives be systematically explored for structure-activity relationships (SAR)?
Methodological Answer:
- Antimicrobial agents : The bromo and trifluoromethyl groups enhance lipophilicity, improving membrane penetration. Test against Gram-positive/negative bacteria via MIC assays .
- Kinase inhibitors : The triazole ring may chelate metal ions in enzyme active sites. Use molecular docking to prioritize targets (e.g., EGFR or CDK2) .
- SAR strategies :
- Bromo substitution : Replace Br with Cl, I, or alkynes to modulate electronic effects .
- Trifluoromethyl modification : Introduce -CF₂H or -OCF₃ to alter metabolic stability .
- Peripheral functionalization : Attach pharmacophores (e.g., sulfonamides or phosphonates) at the pyridine C-2 position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
